Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EtOH-PPC, and it belongs to the class of piperazine derivatives. EtOH-PPC has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mechanism Of Action
The exact mechanism of action of EtOH-PPC is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. EtOH-PPC has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical And Physiological Effects
EtOH-PPC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. EtOH-PPC has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using EtOH-PPC in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain in high yield. EtOH-PPC has also been shown to exhibit a range of pharmacological properties, which makes it a versatile compound for use in various experiments. However, one of the limitations of using EtOH-PPC is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways or receptors.
Future Directions
There are several future directions for research on EtOH-PPC. One potential area of research is the development of new drugs based on the pharmacological properties of EtOH-PPC. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of EtOH-PPC and its potential interactions with other compounds.
Scientific Research Applications
EtOH-PPC has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological properties, including antidepressant, anxiolytic, and antinociceptive effects. EtOH-PPC has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-3-5-12(16)6-4-11/h3-6,16H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWEYYVJZGGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231004 | |
Record name | Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |
CAS RN |
67914-99-2 | |
Record name | Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67914-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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